molecular formula C7H10O3 B072254 Allyl acetoacetate CAS No. 1118-84-9

Allyl acetoacetate

Cat. No. B072254
CAS RN: 1118-84-9
M. Wt: 142.15 g/mol
InChI Key: AXLMPTNTPOWPLT-UHFFFAOYSA-N
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Patent
US04644061

Procedure details

In a 2 l flask equipped with a magnetic stirrer, equipped for a Vigreaux column for distillation, a heating mantle and N2, there was added 4.0 mole (432 ml) of methyl acetoacetate and 8.0 mole (464.6 g) of allyl alcohol. The reaction mixture was distilled for 12 hours at 92° C. There was added 136 ml (2.0 mole) of allyl alcohol and the mixture was distilled 23 hours. There was then added 136 ml (2.0 mole) of allyl alcohol and the mixture was distilled 16 hours. The reaction mixture was then distilled under vacuum and product was collected at 105°-110° C./35 mm Hg. There was obtained 414 g of allyl acetoacetate (73% yield). ##STR221##
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
432 mL
Type
reactant
Reaction Step One
Quantity
464.6 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
N#N.[C:3]([O:9][CH3:10])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH2:11](O)[CH:12]=C>>[C:3]([O:9][CH2:10][CH:11]=[CH2:12])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
432 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
464.6 g
Type
reactant
Smiles
C(C=C)O
Step Two
Name
Quantity
136 mL
Type
reactant
Smiles
C(C=C)O
Step Three
Name
Quantity
136 mL
Type
reactant
Smiles
C(C=C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 l flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
equipped for a Vigreaux column for distillation
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled for 12 hours at 92° C
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled 23 hours
Duration
23 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled under vacuum and product
CUSTOM
Type
CUSTOM
Details
was collected at 105°-110° C./35 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 414 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.